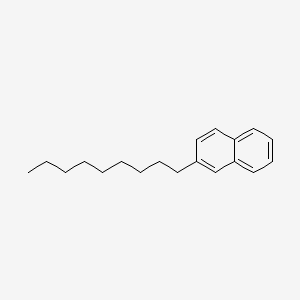
Pararosaniline pamoate anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pararosaniline pamoate anhydrous is a compound known for its application in the treatment of Schistosoma japonicum infection . It is a derivative of pararosaniline, a magenta dye used in various scientific and industrial applications . This compound is particularly noted for its effectiveness and minimal side effects when used in medical treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pararosaniline involves the condensation of aniline and para-aminobenzaldehyde . Alternatively, it can be synthesized through the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . The functionalization of pararosaniline can be achieved by direct coupling of its amino groups with halogenated fatty acids, using basic catalysts such as calcium phosphate, potassium hydroxide, or sodium hydroxide .
Industrial Production Methods: Industrial production of pararosaniline pamoate anhydrous typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: Pararosaniline pamoate anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The amino groups in pararosaniline can undergo substitution reactions with halogenated fatty acids to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenated fatty acids and basic catalysts such as calcium phosphate, potassium hydroxide, or sodium hydroxide are used.
Major Products: The major products formed from these reactions include various functionalized derivatives of pararosaniline, which exhibit different solubility and color properties .
Wissenschaftliche Forschungsanwendungen
Pararosaniline pamoate anhydrous has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pararosaniline pamoate anhydrous involves its interaction with the molecular targets in Schistosoma japonicum. The compound disrupts the metabolic processes of the parasite, leading to its death. The exact molecular pathways involved are still under investigation, but it is known to affect the parasite’s cellular structures and functions .
Vergleich Mit ähnlichen Verbindungen
Pararosaniline pamoate anhydrous is unique in its effectiveness and minimal side effects compared to other similar compounds. Some related compounds include:
Rosaniline: Another component of basic fuchsine, used in similar staining applications.
New fuchsine: A dye used in histological staining.
Magenta II: Another derivative used in dyeing processes.
These compounds share similar chemical structures but differ in their specific applications and effectiveness.
Eigenschaften
CAS-Nummer |
7460-07-3 |
|---|---|
Molekularformel |
C61H50N6O6 |
Molekulargewicht |
963.1 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6.2C19H17N3/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2 |
InChI-Schlüssel |
CEYTZVVSYBTFCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)







![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)

![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)



